molecular formula C10H12O3 B080404 2-(2,4-Dimethylphenoxy)acetic acid CAS No. 13334-49-1

2-(2,4-Dimethylphenoxy)acetic acid

Cat. No.: B080404
CAS No.: 13334-49-1
M. Wt: 180.2 g/mol
InChI Key: XRTZHWXWLUGOAT-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)acetic acid, with the CAS registry number 13334-49-1 , is an organic compound with the molecular formula C10H12O3 and an average molecular weight of 180.20 g/mol . This compound is a solid with a melting point of 139-140 °C . It is a member of the phenoxyacetic acid chemical family, which is of significant interest in plant biology research . Phenoxyacetic acid derivatives are recognized as synthetic auxins, a class of plant hormones that regulate growth and development . Recent research from 2025 indicates that plant PIN-FORMED (PIN) auxin transporters can bind and transport various phenoxyacetic acid herbicides, demonstrating that these synthetic compounds utilize the same export machinery as endogenous auxins . This mechanism is crucial for their distribution and activity in plant tissues, making them valuable tools for studying auxin transport and signaling pathways . As a research chemical, this compound is useful for probing the molecular determinants of substrate specificity in auxin transporters and for studying the structural basis of synthetic auxin function . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylphenoxy)acetic acid
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InChI

InChI=1S/C10H12O3/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTZHWXWLUGOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158083
Record name 2,4-Xylyloxyacetic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13334-49-1
Record name 2-(2,4-Dimethylphenoxy)acetic acid
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Record name 2,4-Xylyloxyacetic acid
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Record name 2,4-Xylyloxyacetic acid
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Record name 2,4-xylyloxyacetic acid
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Synthetic Methodologies and Strategies for 2 2,4 Dimethylphenoxy Acetic Acid and Its Derivatives

Established Synthetic Routes for the Core Compound

The preparation of 2-(2,4-dimethylphenoxy)acetic acid primarily relies on well-established etherification reactions, though alternative pathways exist to address specific synthetic challenges.

The most common and cornerstone method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by the phenoxide ion generated from 2,4-dimethylphenol.

The process is typically a two-step sequence:

Deprotonation: 2,4-Dimethylphenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the corresponding 2,4-dimethylphenoxide ion.

Nucleophilic Substitution: The resulting phenoxide then reacts with a haloacetate, commonly chloroacetic acid or an ester like ethyl chloroacetate (B1199739). beilstein-journals.org The reaction is often carried out in a polar solvent like ethanol (B145695) or methanol (B129727) under reflux conditions for several hours. If an ester is used, a final hydrolysis step (either acidic or basic) is required to yield the target carboxylic acid.

A high yield of 86% has been reported for this synthesis when conducted in methanol under reflux. beilstein-journals.org The general scheme is presented below:

Step 1: Deprotonation 2,4-Dimethylphenol + KOH → Potassium 2,4-dimethylphenoxide + H₂O

Step 2: Substitution (using an ester) Potassium 2,4-dimethylphenoxide + Ethyl chloroacetate → Ethyl 2-(2,4-dimethylphenoxy)acetate + KCl

Step 3: Hydrolysis Ethyl 2-(2,4-dimethylphenoxy)acetate + H₂O → this compound + Ethanol

Table 1: Reagents and Conditions for Etherification Synthesis

Reactant 1 Reactant 2 Base Solvent Conditions Yield Reference
2,4-Dimethylphenol Chloroacetic acid NaOH Aqueous Reflux Not specified
2,4-Dimethylphenol Ethyl bromoacetate KOH Ethanol Reflux (6 hours) 86% (ester)
2,4-Dimethylphenol Methyl chloroacetate K₂CO₃ CH₃CN 65 °C (3-6 hours) 86% (acid) beilstein-journals.org

Variations on the classical etherification method have been developed, often for related isomers, which highlight alternative procedural strategies. One patented method for the synthesis of the 2,6-dimethyl isomer involves reacting 2,6-dimethylphenolate with chloroacetic acid in a molten state, thereby avoiding the use of a solvent. google.com Another approach, also for the 2,6-isomer, utilizes a portion-wise addition of chloroacetic acid and sodium hydroxide solution in an aqueous medium. google.comgoogle.com This method involves adding the reagents in stages over several hours while maintaining reflux, which can help control the reaction and improve efficiency. google.com While these specific examples target a different isomer, the principles of solvent-free reaction or staged reagent addition could be adapted for the synthesis of this compound.

A primary challenge in the synthesis of this compound stems from the electronic properties of the starting phenol (B47542). The presence of two electron-donating methyl groups on the benzene (B151609) ring increases the electron density of the phenol, but this can lower its acidity compared to unsubstituted phenol. Consequently, strong bases and potentially prolonged reflux times are necessary to ensure complete deprotonation to the phenoxide, which is the active nucleophile in the reaction.

Strategies for Derivatization and Analog Synthesis

The core structure of this compound serves as a scaffold for the synthesis of various derivatives, including hydrazides, oxadiazoles, and thioethers, which can modulate its chemical properties.

The carboxylic acid functional group is a key site for derivatization. A common and important derivative is the corresponding hydrazide. The synthesis of 2-(2,4-dimethylphenoxy)acetylhydrazide is typically achieved by reacting the parent acid or its ester (e.g., ethyl 2-(2,4-dimethylphenoxy)acetate) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov The reaction is usually carried out by refluxing the components in a solvent such as ethanol. nih.gov

General Reaction: this compound + Hydrazine hydrate → 2-(2,4-Dimethylphenoxy)acetylhydrazide + H₂O

These hydrazides are stable intermediates that can be further modified. For example, they can be reacted with various aldehydes and ketones to form Schiff bases, also known as hydrazones. nih.gov This has been demonstrated in the preparation of compounds like this compound (5-bromo-2-methoxy-benzylidene)-hydrazide and this compound (1-(4-methoxy-phenyl)-ethylidene)-hydrazide. sigmaaldrich.comsigmaaldrich.com

Table 2: Synthesis of Hydrazide and Hydrazone Derivatives

Starting Material Reagent(s) Product Type Reference
Ethyl 2-(2,4-dimethylphenoxy)acetate Hydrazine hydrate Hydrazide
2-(2,4-Dimethylphenoxy)acetylhydrazide 5-Bromo-2-methoxy-benzaldehyde Benzylidene-hydrazide (Hydrazone) sigmaaldrich.com
2-(2,4-Dimethylphenoxy)acetylhydrazide 1-(4-Methoxy-phenyl)-ethanone Ethylidene-hydrazide (Hydrazone) sigmaaldrich.com

The hydrazide derivatives are valuable precursors for synthesizing heterocyclic compounds, particularly 1,3,4-oxadiazoles. The general strategy involves the cyclodehydration of a diacylhydrazine intermediate. slideshare.net Starting with 2-(2,4-dimethylphenoxy)acetylhydrazide, it can be acylated with an appropriate acyl chloride or anhydride, and the resulting intermediate is then cyclized. ijper.org A more direct and common method involves treating the hydrazide with a dehydrating agent like phosphorus oxychloride (POCl₃) or triflic anhydride, or reacting it with reagents like cyanogen (B1215507) bromide to induce cyclization and form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. slideshare.netijper.org

General Reaction for Oxadiazole Synthesis: 2-(2,4-Dimethylphenoxy)acetylhydrazide + R-COOH/POCl₃ → 2-((2,4-Dimethylphenoxy)methyl)-5-R-1,3,4-oxadiazole

The synthesis of thioether analogues of this compound can refer to two main structural types: replacement of the ether oxygen with sulfur, or the introduction of a thioether linkage elsewhere in the molecule. Direct replacement of the phenoxy oxygen would require starting with 2,4-dimethylthiophenol. However, introducing a thioether moiety as part of a derivative is a more common strategy. For instance, thioether derivatives of the structurally related 2-(2,4-dichlorophenoxy)acetic acid have been synthesized. mdpi.com A plausible route for a thioether derivative of the title compound could involve creating an amide and then introducing a sulfur-containing group, as demonstrated by the synthesis of ({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)acetic acid. sigmaaldrich.com This compound, while derived from 2,4-dimethylaniline (B123086) rather than the phenol, illustrates a strategy for incorporating a thioacetic acid moiety.

Incorporation of Amide and Acetamide (B32628) Moieties

The synthesis of amide and acetamide derivatives of phenoxyacetic acids is a common strategy to create new chemical entities. The most direct method involves the conversion of the carboxylic acid group into an amide. This is often achieved by first activating the carboxylic acid, for example, by reacting it with thionyl chloride to form the corresponding acid chloride, such as 2-(2,4-dichlorophenoxy)acetyl chloride. This highly reactive intermediate can then be treated with various primary or secondary amines to yield the desired amide. researchgate.net

An efficient method for this transformation utilizes phase transfer catalysis. In this approach, 2,4-dichlorophenoxyacetyl chloride is reacted with amines in a liquid-liquid system using polyethylene (B3416737) glycol-600 as the catalyst. This technique has been shown to produce a range of amide derivatives in good to excellent yields. researchgate.net

Reactant AmineProductYield (%)Reference
AnilineN-phenyl-2-(2,4-dichlorophenoxy)acetamide89 researchgate.net
DiethylamineN,N-diethyl-2-(2,4-dichlorophenoxy)acetamide85 researchgate.net
Piperidine1-(2-(2,4-dichlorophenoxy)acetyl)piperidine80 researchgate.net

More complex acetamide derivatives have also been synthesized. For instance, researchers have developed multi-step procedures to create N-substituted acetamides with elaborate side chains. One such synthesis starts with the condensation of 2,4-dichlorophenoxyacetic acid amide with chloral (B1216628) hydrate to produce an intermediate hydroxy derivative, 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. mdpi.com This intermediate can be further modified. For example, reaction with aryl isothiocyanates leads to the formation of complex thioureidoethyl-acetamide derivatives. mdpi.com

Aryl IsothiocyanateFinal ProductYield (%)Reference
2,4-Dimethylphenyl isothiocyanate2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)acetamide72 mdpi.com
2,5-Dimethylphenyl isothiocyanate2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)acetamide68 mdpi.com
2-Methoxyphenyl isothiocyanate2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)acetamide70 mdpi.com

Design and Synthesis of Other Functionalized Derivatives

Beyond amides, a wide array of other functionalized derivatives of phenoxyacetic acids have been designed and synthesized. The strategies often involve modifying the carboxylic acid side chain or introducing new substituents onto the aromatic ring.

Ester derivatives can be synthesized using methods analogous to amide formation, such as phase transfer catalysis. The reaction of 2,4-dichlorophenoxyacetyl chloride with various phenols in the presence of polyethylene glycol-600 has been reported to produce the corresponding esters in very high yields, often between 96% and 99%. researchgate.net

Hydrazone derivatives represent another significant class. A general synthetic route to these compounds begins with the introduction of a formyl group onto the phenoxy ring. mdpi.com The resulting 2-(formylphenoxy)acetic acid can then be condensed with a variety of hydrazides in refluxing ethanol with a catalytic amount of acetic acid. This modular approach allows for the creation of a diverse library of hydrazone derivatives. mdpi.com

Hydrazide ReactantProductYield (%)Reference
4-Chlorobenzohydrazide2-((E)-(2-(4-chlorobenzoyl)hydrazono)methyl)phenoxyacetic acid71 mdpi.com
4-Bromobenzohydrazide2-((E)-(2-(4-bromobenzoyl)hydrazono)methyl)phenoxyacetic acid73 mdpi.com

Functionalization can also occur directly on the aromatic ring. For example, new chlorine substituents can be introduced onto the phenoxy ring of phenoxy acetamide derivatives using sulfonyl chloride as a chlorinating agent. The polarity of the solvent has been found to influence the efficiency of this chlorination. researchgate.net Another method involves the catalytic chlorination of phenoxyacetic acid using iron phthalocyanine (B1677752) as a catalyst and chlorine gas, which provides a pathway to compounds like 2,4-dichlorophenoxyacetic acid. google.com

Green Chemistry Approaches in Synthesis

Increasing environmental awareness has prompted the development of greener synthetic methodologies for aryloxyacetic acids and their derivatives. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One notable green strategy involves conducting the synthesis of the aryloxyacetic acid core under solvent-free conditions. A patented method describes the reaction of a 2,6-dimethylphenate salt with chloroacetic acid in a molten state, without any solvent. This process is described as having a shorter reaction time, simpler work-up, and fewer by-products compared to solution-phase reactions. google.com

Catalytic oxidation offers another eco-friendly route. Instead of stoichiometric oxidants, the oxidation of an aryloxyethanol to the corresponding aryloxyacetic acid can be achieved using oxygen from the air. A highly efficient process employs a palladium-on-active-charcoal catalyst, with its activity significantly enhanced by the presence of a bismuth compound, such as bismuth(III) nitrate. google.com This catalytic system, operating in an aqueous alkaline medium at 90°C under normal pressure, can achieve nearly quantitative yields. google.com

Aryloxyethanol SubstrateYield of Aryloxyacetic Acid (%)Reference
2-Phenoxyethanol~100 google.com
2-(4-Chlorophenoxy)ethanol~100 google.com
2-(2,4-Dichlorophenoxy)ethanol99.5 google.com

Furthermore, a novel and metal-free approach for the synthesis of aryloxyacetamides has been developed. This method reacts an arylboronic acid with 2-bromoacetonitrile, promoted by an alkaline solution of hydrogen peroxide in pure water. rsc.org This protocol is notable for its use of an environmentally friendly oxidant (H2O2) and solvent (water), avoiding the need for metal catalysts. rsc.org

Structure Activity Relationships Sar and Structure Property Relationships Spr

Impact of Substituent Effects on Biological Activity

The biological activity of phenoxyacetic acid derivatives, including 2-(2,4-Dimethylphenoxy)acetic acid, is significantly influenced by the nature and position of substituents on the aromatic ring.

Influence of Methyl Group Positionality

The placement of methyl groups on the phenoxy ring is a critical determinant of the molecule's herbicidal efficacy. The presence of a methyl group, as seen in MCPA (4-chloro-2-methylphenoxyacetic acid), in place of a chlorine atom can alter the degree of lipid peroxidation. nih.gov Studies comparing 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA have shown that the introduction of a methyl substituent can lead to a lower degree of lipid peroxidation. nih.gov This suggests that the specific substitution pattern directly impacts the compound's mode of action at a cellular level. The reactivity and aromaticity of disubstituted phenoxyacetic acid derivatives like 2,4-D and MCPA are at a similar level. mdpi.com

Effects of Halogenation on Bioactivity

Halogenation of the phenoxyacetic acid scaffold is a widely employed strategy to modulate biological activity. The number and position of chlorine atoms on the aromatic ring can significantly alter the compound's physicochemical properties, reactivity, and ultimately its toxicity and herbicidal effects. nih.govmdpi.com

Number of Chlorine Atoms: An increase in the number of chlorine atoms in the aromatic ring has been shown to decrease the ability to peroxidize lipids. For instance, 2,4,5-T (with three chlorine atoms) exhibits a lower peroxidation capacity compared to 2,4-D (with two chlorine atoms). nih.gov

Position of Chlorine Atoms: The position of chlorine substitution influences the molecule's electronic structure and aromaticity. nih.govmdpi.com Substitution at position 2 (ortho) increases the molecule's reactivity and decreases its hardness and aromaticity. mdpi.com Conversely, substitution at position 4 (para) has a smaller impact on destabilizing the π-electron system, resulting in higher aromaticity for para-substituted derivatives. nih.gov Studies have indicated that cytotoxicity and mutagenicity are induced by chlorine atoms at the 2 and/or 4 positions of the benzene (B151609) ring. nih.gov The introduction of a third chlorine atom at position 5, as in 2,4,5-trichlorophenoxyacetic acid, was found to abolish the mutagenic effect while retaining toxicity. nih.gov

The strategic placement of halogens can also enhance activity against specific pests. For example, replacing a tert-butyl group with chlorine on a benzene ring in certain sulfite (B76179) compounds significantly enhanced both acaricidal and aphicidal activity. plos.org

Table 1: Impact of Halogenation on the Bioactivity of Phenoxyacetic Acid Analogs

Compound Number of Chlorine Atoms Position of Chlorine Atoms Observed Effect on Bioactivity
2,4-D 2 2, 4 Induces cytotoxicity and mutagenicity. nih.gov
2,4,5-T 3 2, 4, 5 Abolishes mutagenic effect but retains toxicity. nih.gov Lower lipid peroxidation than 2,4-D. nih.gov
MCPA 1 4 (and a methyl group at 2) Lower lipid peroxidation than 2,4-D. nih.gov

Role of Other Functional Groups (e.g., Formyl, Amino)

The introduction of other functional groups can further refine the biological activity of phenoxyacetic acid derivatives. For instance, the synthesis of phenoxyacetic acids from natural phenols like eugenol (B1671780) and guaiacol, which contain functional groups such as methoxy (B1213986) and allyl, has been explored to develop compounds with potentially enhanced herbicidal activity. scielo.brscielo.br The core idea is that the -CH2COOH group is a key feature of auxinic herbicides like 2,4-D and MCPA. scielo.brscielo.br

The addition of an amino group can also play a significant role. For example, in the design of novel halogenated sulfite compounds, the presence of an amino group was part of the strategy to create new and effective anti-inflammatory agents by combining it with other pharmacophore groups. mdpi.com

Conformational Analysis and Molecular Flexibility in Relation to Efficacy

The three-dimensional structure and flexibility of this compound and its analogs are crucial for their interaction with target receptors in plants. These molecules act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). nih.govresearchgate.net Their efficacy is dependent on their ability to bind to specific auxin receptors, primarily the TIR1/AFB family of proteins. nih.govscielo.br

The binding affinity to these receptors is influenced by the molecule's conformation. The essential structural requirement for their activity is a strong negative charge on the carboxyl group, separated from a weaker positive charge on the planar aromatic ring by a distinct distance. nih.gov Molecular docking studies have shown that compounds like 2-(2,4-dichlorophenoxy)acetic acid can effectively fit into the active site of enzymes like COX-2, forming hydrogen bonds with key amino acid residues. mdpi.com The flexibility of the acetic acid side chain allows the molecule to adopt a favorable conformation for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioefficacy

QSAR is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov This approach is valuable in the design and optimization of new herbicides.

Prediction of Biological Efficacy through Molecular Descriptors

QSAR models for herbicidal activity often utilize a range of molecular descriptors that quantify various aspects of a molecule's structure and properties. These descriptors can be categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule.

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment. nih.gov

Physicochemical descriptors: These include properties like lipophilicity (logP) and water solubility.

For instance, a QSAR study on a series of herbicidal compounds identified three-dimensional descriptors such as asphericity (ASP), a WHIM index weighted by atomic masses (E2m), and the maximum autocorrelation of lag 2 weighted by atomic masses (R2m+) as being important for predicting herbicidal action. discoveryjournals.org The total dipole moment is another descriptor that reflects the molecule's polarity and its ability to interact with its environment. nih.gov

By establishing a mathematical relationship between these descriptors and the observed biological activity, QSAR models can be used to predict the efficacy of new, unsynthesized compounds, thereby guiding the design of more potent and selective herbicides. nih.govdiscoveryjournals.orgbiorxiv.org

Table 2: Key Molecular Descriptors in QSAR Models for Herbicidal Activity

Descriptor Type Example Descriptor Information Encoded
3D Descriptors Asphericity (ASP) Shape of the molecule. discoveryjournals.org
3D Descriptors WHIM index (E2m) 3D structure weighted by atomic masses. discoveryjournals.org
3D Descriptors Autocorrelation (R2m+) 3D structure weighted by atomic masses. discoveryjournals.org
Electronic Descriptors Dipole Moment Polarity and interaction potential. nih.gov

Modeling of Binding Affinity to Biological Targets

The herbicidal activity of this compound, like other phenoxyacetic acid herbicides, is primarily initiated by its binding to auxin receptors in plants. The primary targets are a family of F-box proteins, including Transport Inhibitor Response 1 (TIR1) and Auxin F-box (AFB) proteins. nih.govnih.gov The binding of an auxin-like molecule to these receptors leads to the degradation of Aux/IAA transcriptional repressors, subsequently activating auxin-responsive genes and causing uncontrolled growth and plant death. nih.gov

Molecular modeling and quantitative structure-activity relationship (QSAR) studies are instrumental in elucidating the binding interactions between phenoxyacetic acids and their receptors. These models help in predicting the binding affinity of new derivatives and understanding the structural requirements for potent activity.

While specific binding affinity models for this compound are not extensively documented in publicly available literature, general principles derived from studies on analogous compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), provide significant insights. The auxin binding site on the TIR1 receptor is known to be somewhat promiscuous, accommodating various auxin analogs. oup.com However, substitutions on the phenyl ring significantly influence binding affinity.

Studies comparing the binding of natural auxin (IAA) with synthetic auxins like 2,4-D have shown that synthetic auxins generally exhibit a weaker binding affinity. nih.govoup.com For instance, the binding of 2,4-D to TIR1 is weaker than that of IAA, which is attributed to the absence of a hydrogen bond that IAA forms through its indole (B1671886) ring's NH group. oup.com The dissociation of the receptor complex is also more rapid for 2,4-D compared to IAA. nih.gov

For this compound, the two methyl groups at the 2- and 4-positions of the phenyl ring are expected to influence its binding to the receptor pocket. The size and electronic properties of these substituents are critical. Molecular dynamics simulations on 2,4-D analogues have shown that the binding enthalpy and the distance between the compound and key amino acid residues in the receptor are important parameters. researchgate.net It is hypothesized that the methyl groups in this compound would occupy the binding pocket differently than the chlorine atoms in 2,4-D, which could affect its binding affinity and selectivity towards different receptor isoforms (e.g., TIR1, AFB2, AFB5). nih.gov

Although the primary target for herbicidal action is the auxin receptor pathway, molecular docking studies have also explored the interaction of related phenoxyacetic acids with other biological targets. For example, in silico studies on 2,4-D have shown its potential to bind to the active site of the COX-2 enzyme, suggesting a possible role as an anti-inflammatory agent. mdpi.comresearchgate.netnih.gov These studies illustrate the utility of molecular docking in predicting binding modes and affinities to various biological macromolecules.

Table 1: Key Factors Influencing Binding Affinity of Phenoxyacetic Acids to Auxin Receptors

ParameterInfluence on Binding AffinityRelevance to this compound
Substitution on Phenyl Ring The nature, position, and size of substituents dictate the fit within the receptor's binding pocket.The 2,4-dimethyl substitution pattern will determine the steric and electronic interactions within the TIR1/AFB binding site.
Carboxylic Acid Group Essential for interaction with key amino acid residues in the binding site.The acetic acid side chain is a critical pharmacophore for auxin activity.
Ether Linkage Provides the correct orientation of the phenyl ring relative to the carboxylic acid side chain.The phenoxyacetic acid scaffold is a well-established structure for auxin mimics.
Hydrophobicity of Substituents Influences the overall lipophilicity of the molecule, which can affect transport to the target site and interactions within the hydrophobic regions of the binding pocket.The methyl groups contribute to the lipophilicity of the molecule.

Physicochemical Properties and Their Correlation with Biological Responses

The biological response elicited by this compound is not solely dependent on its binding affinity to the target receptor but is also heavily influenced by its physicochemical properties. These properties govern its absorption, translocation, and metabolism within the plant, ultimately determining the concentration of the active molecule that reaches the target site.

Key physicochemical properties for phenoxyacetic acid herbicides include lipophilicity, electronic parameters, and steric factors. QSAR studies on this class of compounds have consistently highlighted the importance of these descriptors in explaining their biological activity. mdpi.com

Lipophilicity , often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter. researchgate.net A moderate level of lipophilicity is generally required for effective herbicidal activity. The molecule must be sufficiently lipophilic to penetrate the waxy cuticle of plant leaves but also possess enough water solubility to be transported within the plant's vascular system (phloem). Studies have shown a significant correlation between the lipophilicity of xenobiotics and their biological effects. nih.gov The introduction of substituents to the phenyl ring of phenoxyacetic acid alters its lipophilicity and, consequently, its biological activity. mdpi.com

Steric parameters , such as the size and shape of the molecule, are important for ensuring a complementary fit within the binding pocket of the receptor. The position of the substituents on the phenyl ring is critical, as demonstrated by the differences in activity between various isomers of chlorinated phenoxyacetic acids. mdpi.com

For this compound, the two methyl groups contribute to its lipophilicity and steric bulk. The correlation between these properties and its specific herbicidal efficacy would require dedicated QSAR studies. However, based on the general principles established for phenoxyacetic acids, it can be inferred that these properties are determinant factors in its biological response.

Table 2: Physicochemical Properties of Phenoxyacetic Acid Derivatives and Their General Correlation with Biological Response

Physicochemical PropertyDescriptorGeneral Correlation with Biological Response
Lipophilicity logPA parabolic relationship is often observed, where optimal activity is achieved at an intermediate logP value. Too low a value hinders cuticular penetration, while too high a value can lead to poor transport in the phloem. researchgate.netnih.gov
Electronic Effects Hammett constant (σ)The electronic nature of the ring substituents influences the acidity of the carboxylic group and interactions with the receptor. Electron-withdrawing groups can affect pKa and binding.
Steric Effects Molar Refractivity (MR), Sterimol parametersThe size and shape of the molecule and its substituents must be optimal to fit the receptor's binding site. Steric hindrance can prevent effective binding.
Aromaticity Aromaticity indices (e.g., HOMA)Changes in the electronic structure of the aromatic ring due to substitution can affect the reactivity and stability of the molecule. mdpi.com

Biological Activities and Mechanistic Investigations

Research on Plant Growth Regulation and Herbicidal Action

A thorough search of scientific literature and databases yielded no specific studies detailing the plant growth regulatory effects or herbicidal actions of 2-(2,4-Dimethylphenoxy)acetic acid.

There is no available research to confirm or deny that this compound acts as an auxin mimic or modulates phytohormone pathways in plants. The mechanism of action for many synthetic herbicides involves mimicking natural plant hormones like auxin, leading to uncontrolled growth and eventual death of susceptible plants. mt.govwikipedia.orgcaymanchem.comnih.gov However, without specific studies on this compound, its activity in this regard remains uncharacterized.

Information regarding the specific response of different plant species to this compound is not available. Research on related compounds like 2,4-D has shown a selective effect, primarily targeting broadleaf weeds while leaving grasses relatively unharmed. mt.govwikipedia.org The basis for this selectivity often lies in differences in metabolism and translocation within the plant. nih.gov Whether this compound exhibits similar species specificity is unknown.

The cellular and molecular mechanisms through which this compound may interact with plant systems have not been elucidated in published research. Studies on other auxinic herbicides have identified interactions with auxin receptors and subsequent effects on gene expression and cell division. However, no such data exists specifically for this compound.

No studies were found that investigate the enzymatic detoxification and inactivation of this compound in plants. Plants have evolved various mechanisms to detoxify herbicides, often involving enzymes that modify the chemical structure of the compound to render it non-toxic.

The potential role of Acyl Acid Amido Synthetases, such as GH3 proteins, in the metabolism of this compound has not been investigated. In some plants, GH3 proteins are known to conjugate amino acids to excess auxin, thereby regulating its activity. This mechanism has been studied for the natural auxin indole-3-acetic acid (IAA), but not in the context of this compound.

There are no published X-ray crystallography or other structural biology studies detailing the interaction of this compound with any plant enzymes. Such studies are crucial for understanding the precise molecular interactions that underpin biological activity and enzymatic detoxification.

Enzymatic Detoxification and Inactivation in Plant Systems

Pharmacological Potentials of this compound Derivatives

Derivatives of this compound have garnered significant interest in pharmacological research due to their diverse biological activities. By modifying the core structure, scientists have been able to develop novel compounds with promising antimicrobial, antitubercular, enzyme-inhibiting, and antioxidant properties.

Antimicrobial Activities

The antimicrobial potential of this compound derivatives has been explored against a range of pathogenic microorganisms, including both bacteria and fungi.

Derivatives of this compound have demonstrated notable antibacterial activity. For instance, a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, which share a similar structural backbone, have shown efficacy primarily against Gram-positive bacteria. nih.gov The most active of these compounds exhibited a Minimum Inhibitory Concentration (MIC) of 3.91 mg/L. nih.gov Research suggests that the presence of an electron-withdrawing substituent on the phenyl ring can be favorable for antibacterial action. nih.gov In some cases, the antibacterial activity of these derivatives was comparable or even superior to that of established antibiotics like oxacillin (B1211168) and cefuroxime. nih.gov

Another class of derivatives, 2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, have been shown to inhibit bacterial growth by disrupting the integrity of the cell membrane, with MIC values against Staphylococcus aureus ranging from 8–32 µg/mL.

It is worth noting that the increasing resistance of bacteria to existing antibiotics presents a serious global health challenge. nih.gov This has spurred the search for new antibacterial agents, with heterocyclic compounds like thiazolidine-2,4-diones being a key area of investigation due to their broad spectrum of biological activities. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

Derivative Class Target Bacteria Activity (MIC)
(2,4-Dioxothiazolidin-5-yl/ylidene)acetic acids Gram-positive bacteria 3.91 mg/L
2-(5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides Staphylococcus aureus 8–32 µg/mL

Analogues of this compound have also been investigated for their antifungal properties. For example, synthesized analogues of 2,4-diacetylphloroglucinol (B43620) (2,4-DAPG), a natural phenolic compound, have shown significant antifungal activity against plant pathogens like Penicillium digitatum and P. italicum, which are major causes of postharvest decay in citrus fruits. nih.govnih.gov

In one study, a derivative labeled as MP4 demonstrated substantially higher antifungal activity than the parent compound, 2,4-DAPG. nih.gov At a concentration of 25 μg/mL, MP4 showed an 84.0% inhibition ratio against P. digitatum and 63.0% against P. italicum. nih.gov The proposed mechanism of action for these analogues involves the disruption of the fungal cell membrane. nih.govnih.gov It is believed that increasing the hydrophobicity of the phloroglucinol (B13840) molecule can enhance its antifungal efficacy. nih.gov Furthermore, these compounds have been observed to modify the expression of several cytochrome P450 (CYP) genes in fungi, which may be linked to disordered cell membrane formation. nih.gov

Table 2: Antifungal Activity of 2,4-DAPG Analogue MP4

Fungal Strain Inhibition Ratio at 25 µg/mL
Penicillium digitatum 84.0%
Penicillium italicum 63.0%

Antitubercular Activity and Scaffold Development

The global health threat of tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the development of new therapeutic agents. nih.govmdpi.commdpi.com The this compound scaffold has served as a template for the design and synthesis of novel antitubercular compounds. nih.gov

Researchers have synthesized and evaluated various derivatives for their in vitro activity against Mtb. For example, a series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives showed promising results, with some compounds inhibiting Mtb growth at MIC values between 1.9 and 7.7 μM. nih.gov These compounds also demonstrated activity against MDR-TB and XDR-TB clinical strains. nih.govrsc.org Molecular docking studies suggest that these derivatives may act by inhibiting the mtFabH enzyme. nih.gov

Similarly, arylcarboxamide derivatives have been designed based on the structure of the mycobacterial membrane protein large 3 (MmpL3). rsc.org Naphthamide derivatives, in particular, have shown significant anti-TB activity, with MIC values as low as 6.55 μM, which is comparable to the first-line anti-TB drug ethambutol. rsc.org These compounds retained their high activity against MDR and XDR Mtb strains. rsc.org

Other heterocyclic derivatives, such as those containing thiazole (B1198619), oxazole, and imidazole (B134444) rings, have also been investigated. nih.gov Several thiazole derivatives exhibited good anti-tubercular activities with MIC values ranging from 1 μM to 61.2 μM. nih.gov The development of new antitubercular agents often targets essential mycobacterial enzymes, such as the salicylate (B1505791) synthase MbtI, which is absent in human cells. mdpi.com

Enzyme Inhibition Studies (e.g., Lipoxygenase)

Derivatives of this compound have been studied for their ability to inhibit certain enzymes, which is a key mechanism for their potential therapeutic effects. One notable area of investigation is their inhibitory activity against lipoxygenases.

Lipoxygenases are enzymes that play a role in the metabolism of fatty acids like arachidonic acid, leading to the production of inflammatory mediators. nih.gov Thiol-containing derivatives of this compound have demonstrated lipoxygenase inhibition, with an IC₅₀ value of 45.2 µM. This suggests a potential anti-inflammatory effect by modulating the arachidonic acid pathway.

The inhibition of cyclooxygenase-2 (COX-2), another enzyme involved in the inflammatory pathway, has also been a target. The consecutive oxygenation of arachidonic acid by 5-lipoxygenase and COX-2 produces hemiketals, which can stimulate angiogenesis. nih.gov The inhibition of protein tyrosine phosphatase 1B (PTP1B), which dephosphorylates vascular endothelial growth factor receptor 2 (VEGFR2), has been identified as a possible mechanism for the pro-angiogenic signaling of these metabolites. nih.gov

The development of potent and selective inhibitors for specific lipoxygenase isoforms, such as human epithelial 15-lipoxygenase-2 (h15-LOX-2), is an active area of research. nih.gov Novel inhibitors with an imidazole scaffold have shown IC₅₀ values as low as 0.34 ± 0.05 μM and exhibit high selectivity over other lipoxygenase and cyclooxygenase isoforms. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of this compound derivatives has also been evaluated. Antioxidants are compounds that can protect cells from damage caused by free radicals, which are unstable molecules that can contribute to various diseases.

Studies on derivatives of 5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione have been conducted to assess their antioxidant activity. pensoft.net The antioxidant capacity of these synthesized compounds was evaluated in vitro using a non-enzymatic method involving the initiation of lipid peroxidation with iron (II) salts. pensoft.net

In a study of 2,4-dioxothiazolidine-5-acetic acid based organic salts, one derivative showed a higher IC₅₀ value than the parent 2,4-D, indicating lower antioxidant activity in that specific assay, while another derivative exhibited the lowest IC₅₀ value, suggesting greater antioxidant potential. nih.gov The mechanism of action for some of these compounds is thought to involve DNA intercalation, which can be reinforced by salt formation with other molecules like benzimidazole. nih.gov

Receptor Agonism/Antagonism (e.g., Peroxisome Proliferator-Activated Receptors)

While direct evidence of this compound acting as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) is not prominently documented in publicly available research, studies on structurally similar phenoxyacetic acid derivatives suggest potential interactions with other receptor systems. For instance, the related compound, 2,4-dinitrophenoxyacetic acid, has been investigated for its biological activities, though specific receptor binding profiles are not extensively detailed.

Notably, research on the closely related herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), has repositioned it as a potential anti-inflammatory agent due to its high affinity for the cyclooxygenase-2 (COX-2) enzyme. nih.gov This discovery for a structural analog suggests that this compound might also exhibit inhibitory activity towards COX-2, a key enzyme in the inflammatory cascade. The structural similarities between these compounds, particularly the phenoxyacetic acid scaffold, point towards a shared potential to interact with the active sites of enzymes like COX-2. However, dedicated receptor binding assays and screening studies for this compound are necessary to definitively characterize its receptor agonism or antagonism profile.

Other Potential Biological Activities (e.g., Anti-inflammatory, Antiviral, Antiparasitic)

The potential for this compound to exhibit anti-inflammatory properties is a significant area of interest, largely inferred from the activities of its structural analogs. The aforementioned discovery of 2,4-D as a potent in vivo anti-inflammatory agent that significantly reduces prostaglandin (B15479496) E2 concentrations, in a manner comparable to ibuprofen, provides a strong rationale for investigating similar properties in the dimethyl-substituted counterpart. nih.gov The anti-inflammatory effects of phenoxyacetic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. researchgate.netnih.gov

In the realm of antiviral research, studies on various substituted phenoxyacetic acid derivatives have been conducted. However, a study synthesizing several phenoxyacetic acid-derived pyrazolines found that none of the tested compounds exhibited specific antiviral activity. nih.gov This suggests that while the phenoxyacetic acid scaffold can be a starting point for various bioactive molecules, specific substitutions are critical for conferring antiviral properties. There is currently a lack of specific data on the antiviral screening of this compound.

Molecular Mechanisms of Action in Biological Systems

Ligand-Protein Interaction Profiling

The molecular mechanism of action for this compound is hypothesized to involve direct interaction with protein targets, a concept strongly supported by studies on analogous compounds. Molecular docking studies of phenylacetic acid derivatives have shown their potential to intercalate with DNA and interact with key residues of enzymes like Pim kinase and urease. soton.ac.uk

For phenoxyacetic acid derivatives, a significant body of research points towards the cyclooxygenase (COX) enzymes as primary targets. researchgate.netnih.govnih.gov The structural characteristics of these derivatives, including the phenoxyacetic acid moiety, are crucial for their binding affinity and selectivity.

Effects on Cellular Pathways and Signal Transduction

The biological effects of this compound are likely mediated through its influence on specific cellular signaling pathways. Given the potential for this compound to inhibit COX-2, a primary downstream effect would be the reduced production of prostaglandins. nih.govnih.gov Prostaglandins are key signaling molecules involved in inflammation, pain, and fever. svaklifesciences.com

Furthermore, the inhibition of COX-2 can have broader implications for cellular signaling. For instance, the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory responses, is known to be interconnected with the prostaglandin synthesis pathway. nih.govnih.gov Some studies have shown that certain compounds can attenuate inflammatory responses by inhibiting the NF-κB pathway. researchgate.net Therefore, it is plausible that this compound could modulate NF-κB activity, although direct evidence is currently unavailable.

The potential effects on prostaglandin synthesis are summarized in the table below, based on the known actions of COX inhibitors.

Potential Effects on Prostaglandin Synthesis

Pathway ComponentPotential Effect of this compound (as a COX-2 Inhibitor)Reference
Arachidonic Acid ConversionInhibition svaklifesciences.com
Prostaglandin H2 (PGH2) SynthesisInhibition isfcppharmaspire.com
Prostaglandin E2 (PGE2) ProductionReduction nih.gov

Role of Hydrogen Bonding and Aromatic Interactions

The interaction of this compound with its biological targets is critically dependent on the formation of hydrogen bonds and aromatic interactions. The carboxylic acid group of the molecule is a potent hydrogen bond donor and acceptor, capable of forming strong interactions with amino acid residues in a protein's active site. nih.govmdpi.comnih.gov These hydrogen bonds are fundamental for anchoring the ligand in the correct orientation for effective binding and inhibition.

Environmental Dynamics and Ecological Impact Research

Environmental Distribution and Monitoring

The high mobility of 2-(2,4-Dimethylphenoxy)acetic acid contributes to its detection in various aquatic environments following its application.

Due to its properties, mecoprop (B166265) is frequently detected in both surface water and groundwater. geoscienceworld.org Runoff from treated agricultural fields can lead to concentrations in surface drainage that are typically below 100 µg/L. geoscienceworld.org In groundwater affected by agricultural use, concentrations are generally expected to be less than 1 µg/L. geoscienceworld.org

However, monitoring studies have revealed its presence. In a 2002 study in the UK, mecoprop was the most frequently detected herbicide in Environment Agency monitoring boreholes at concentrations exceeding 0.1 µg/L. geoscienceworld.org A review of data from 1998-2003 found mecoprop in 10.7% of the 980 boreholes sampled, with a maximum concentration of 62 µg/L. geoscienceworld.org

Studies have also identified non-agricultural sources, such as runoff from flat roofs treated with bituminous sealing membranes containing mecoprop as a root protection agent, which can lead to significantly higher concentrations in runoff, sometimes up to 500 µg/L. acs.org In surface waters, such as the river Aabach, wastewater treatment plant effluents have been identified as a major source of mecoprop. acs.org A study around Liberty Bay, Washington, detected mecoprop in surface water grab samples at concentrations of 7.9 ng/L and 12.3 ng/L. researchgate.net

Table 3: Reported Concentrations of this compound in Water

Water Source Location/Study Concentration Range
Surface Drainage (from agricultural fields) General Typically < 100 µg/L geoscienceworld.org
Groundwater (affected by agricultural use) General Expected < 1 µg/L geoscienceworld.org
Groundwater (UK monitoring boreholes) UK (1998-2003) Max. 62 µg/L geoscienceworld.org
Roof Runoff Field Study Up to 500 µg/L acs.org
Surface Water (Liberty Bay) Washington, USA 7.9 - 12.3 ng/L researchgate.net

Occurrence in Soil and Air Samples

The environmental presence of this compound (MCPA) is a direct result of its application in agricultural and other settings. Its physical and chemical properties dictate its distribution and persistence in soil and air.

In Soil: MCPA is characterized by its high mobility and relatively low persistence in the soil environment. wikipedia.orgorst.edu It is weakly adsorbed to soil particles, meaning it can readily leach, particularly in soils with low organic matter. wikipedia.orgsourcetotap.eu The persistence of MCPA in soil is primarily limited by microbial degradation. orst.edu The aerobic soil metabolism half-life for MCPA acid is approximately 24 days. epa.gov However, this rate can vary significantly depending on environmental conditions like soil moisture, temperature, and microbial activity, with reported field half-lives ranging from 4.5 to 50 days. researchgate.netresearchgate.net For instance, degradation is faster in soils with less than 10% organic matter (1 day) compared to those with higher levels (3 to 9 days). orst.edu Long-term studies have shown that even after decades of continuous application, residual amounts of MCPA in the soil are minimal, often below detection limits (e.g., <0.02 mg/kg), indicating complete degradation over time. 24d.info

In Air: While MCPA acid is considered non-volatile, its presence in the atmosphere has been documented. epa.govulster.ac.uk Volatilization can occur from the soil or plant surfaces after application, and this process is influenced by the formulation, with ester forms being more volatile than salt or acid forms. ulster.ac.uk One modeling study estimated that about 0.3% of applied MCPA could be lost to the air through volatilization. ulster.ac.uk Field studies have detected MCPA in air samples. A Canadian study found MCPA in 50% of high-volume air samples, with concentrations reaching up to 1.9 ng/m³. ulster.ac.uk More recent real-time atmospheric monitoring during a field application observed maximum gas-phase MCPA concentrations of 60 parts per trillion (pptv), with levels increasing for several hours post-application, suggesting a slower volatilization source from surfaces. nih.gov

Ecological Implications and Non-Target Organism Effects

As a selective herbicide, MCPA is designed to impact specific plant types, but its presence in the environment can have broader ecological consequences for non-target organisms.

The impact of MCPA on aquatic life varies significantly by species and the chemical form of the herbicide. In general, MCPA is considered slightly toxic to freshwater fish and practically non-toxic to aquatic invertebrates. orst.eduwaterquality.gov.au The bioconcentration factor (BCF) for MCPA is very low, reported to be between 1 and 14, indicating that it does not bioaccumulate in aquatic animals. sourcetotap.eu

Fish: Acute toxicity (96-hour LC50) values for fish show a wide range. For rainbow trout (Oncorhynchus mykiss), reported LC50 values range from 3.6 to 232 mg/L, depending on the life stage and formulation. orst.educcme.ca For bluegill sunfish (Lepomis macrochirus), a 2-day LC50 of 1.5 mg/L has been reported. waterquality.gov.au Studies on common carp (B13450389) (Cyprinus carpio) exposed to an MCPA-based formulation found that while blood parameters were sensitive to the herbicide, no significant histopathological damage occurred in the gills, kidney, or liver. researchgate.net

Invertebrates: Aquatic invertebrates are generally less sensitive to MCPA than fish. The EC50 for impaired motility in Daphnia magna is greater than 230 mg/L for the dimethylamine (B145610) (DMA) salt formulation. ccme.ca Long-term studies established a no observable effect concentration (NOEC) of 50 mg/L for aquatic invertebrates. sourcetotap.eu

MCPA is a synthetic auxin herbicide that selectively targets broadleaf (dicotyledonous) plants by inducing uncontrolled, disorganized growth that ultimately leads to plant death. waterquality.gov.audayilongagrochemical.com Consequently, it is recognized as being highly toxic to non-target broadleaf plants. epa.gov The risk to non-target flora primarily comes from spray drift, where wind carries herbicide particles away from the intended area. dayilongagrochemical.com

Studies under field conditions have examined the effects on non-target crops. One such study on spring wheat (Triticum aestivum), a monocotyledonous plant and therefore not a primary target, found that an application of MCPA resulted in a slight but statistically significant decrease in stem height (9%) and dry weight of stems and roots (14%). researchgate.net However, the herbicide did not cause a significant effect on the content of photosynthetic pigments in the plant tissues. researchgate.net Research has also shown that some non-target wild plant species can exhibit significantly higher sensitivity to herbicides compared to crop species typically used in standard testing. umweltbundesamt.de

MCPA belongs to the phenoxyacetic acid class of herbicides, which also includes the widely used compound 2,4-D (2,4-Dichlorophenoxyacetic acid). Both function as synthetic auxins and share structural similarities, leading to comparable, yet distinct, eco-toxicological profiles. nih.gov

The environmental impact and toxicity of both MCPA and 2,4-D are heavily influenced by their chemical formulation. They are formulated as acids, various salts (e.g., dimethylamine), or esters (e.g., 2-ethylhexyl ester, EHE). ulster.ac.uknih.gov

Solubility and Volatility: Salt formulations are generally highly soluble in water, whereas ester forms have low water solubility and are more lipophilic. waterquality.gov.aunih.gov Esters are also more volatile than the acid or salt forms, which increases the risk of atmospheric transport. ulster.ac.uk

Toxicity: For both MCPA and 2,4-D, ester formulations are consistently more toxic to aquatic organisms than acid or salt forms. waterquality.gov.au For MCPA, the 2-EHE ester form is two to three orders of magnitude more toxic to fish and invertebrates than the acid or salt forms. waterquality.gov.au Similarly, the 2-EHE formulation of MCPA has a much lower EC50 (0.28 mg/L) for Daphnia magna compared to the DMA salt (>230 mg/L). ccme.ca This pattern of higher toxicity for ester forms is also observed with 2,4-D.

In Soil: Both MCPA and 2,4-D are degraded in soil primarily by microorganisms. orst.edu The reported aerobic soil metabolism half-life for MCPA is around 24 days. epa.gov In contrast, 2,4-D generally degrades more rapidly, with a reported aerobic mineral soil half-life of 6.2 days. However, degradation rates for both compounds are highly variable and depend on soil type, organic matter content, moisture, and temperature. orst.edu One study noted that under laboratory conditions, the breakdown of both MCPA and 2,4-D was slightly faster in soils that had a history of repeated applications, suggesting microbial adaptation. 24d.info

In Water: In the aquatic environment, both herbicides are subject to degradation. MCPA is stable to hydrolysis but can be broken down by sunlight (photolysis) and aquatic microorganisms. epa.gov In dark conditions, MCPA in rice paddy water was completely degraded by microorganisms within 13 days. epa.gov For 2,4-D, the aerobic aquatic metabolism half-life is about 15 days, but it is more persistent under anaerobic conditions, with a half-life ranging from 41 to 333 days.


Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 2-(2,4-Dimethylphenoxy)acetic acid, providing the necessary separation from complex matrix components and other related compounds. Both high-performance liquid chromatography and gas chromatography are widely employed.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the direct analysis of this compound in its acidic form, often without the need for derivatization. econference.io This method is particularly well-suited for water samples.

The separation is typically achieved using reversed-phase columns, such as C18, which separate compounds based on their hydrophobicity. helixchrom.com To ensure the analyte is in its non-ionized form for better retention and peak shape, the mobile phase is usually acidified with additives like formic acid or acetic acid. nih.gov A common mobile phase composition involves a gradient elution of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov

For enhanced selectivity, especially in complex matrices, mixed-mode columns that combine reversed-phase and ion-exchange or ion-exclusion mechanisms can be utilized. helixchrom.com Detection is commonly performed using a UV detector, with the maximum absorption wavelength for MCPA being around 278 nm. sszp.eu However, for higher sensitivity and specificity, HPLC is often coupled with mass spectrometry. researchgate.net

Table 1: Examples of HPLC Conditions for Phenoxyacetic Acid Herbicides

ParameterCondition 1Condition 2
Column Coresep 100 mixed-modeC18 reversed-phase
Mobile Phase Acetonitrile and water with bufferWater/acetonitrile with 0.01% formic acid nih.gov
Detection UV or MS helixchrom.comTandem Mass Spectrometry (MS/MS) nih.gov
Analytes MCPA and other herbicides helixchrom.comMCPA, mecoprop (B166265), 2,4-D, and metabolites nih.gov

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) offers high resolution and is a powerful tool for herbicide analysis. However, due to the low volatility and thermal lability of the acidic form of this compound, a derivatization step is mandatory to convert it into a more volatile and thermally stable ester. epa.gov

The most common derivatization reaction is esterification to form the methyl ester. epa.gov Various reagents can be used for this purpose, including:

Diazomethane: Highly effective but is also toxic and explosive.

Boron trifluoride (BF₃) in methanol: A common and effective reagent.

Sulphuric acid and methanol: A classic esterification method.

N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): Forms a silyl (B83357) ester.

Once derivatized, the compound can be analyzed using a GC system, often equipped with a capillary column and a sensitive detector. The Electron Capture Detector (ECD) is highly sensitive to the halogenated structure of many phenoxy herbicides. For unambiguous identification and confirmation, GC coupled with Mass Spectrometry (GC-MS) is the preferred method. epa.gov

Table 2: Derivatization Reagents for GC Analysis of Acid Herbicides

Derivatizing AgentTarget Functional GroupResulting DerivativeNotes
Diazomethane Carboxylic acidMethyl esterHighly efficient but hazardous.
BF₃/Methanol Carboxylic acidMethyl esterCommonly used, effective.
MTBSTFA Carboxylic acidtert-Butyldimethylsilyl (TBDMS) esterForms stable derivatives.
Pentafluorobenzyl bromide (PFBBr) Carboxylic acidPentafluorobenzyl esterEnhances ECD response.

Mass Spectrometric Detection (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), provides exceptional sensitivity and selectivity for the detection of this compound. Tandem mass spectrometry (MS/MS) further enhances this by reducing background noise and confirming the analyte's identity with greater certainty. researchgate.net

For LC-MS/MS analysis of phenoxyacetic acids, electrospray ionization (ESI) in negative ion mode is typically used, as these compounds readily form [M-H]⁻ ions. econference.ioresearchgate.net The mass spectrometer is often operated in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the deprotonated molecule) is selected, fragmented, and one or more specific product ions are monitored. This highly selective process allows for accurate quantification even at trace levels in complex matrices. econference.io

The selection of precursor and product ion transitions is a critical step in method development to ensure specificity. While specific transitions for this compound are determined during method validation, the table below provides examples for structurally similar phenoxyacetic acids.

Table 3: Example MRM Transitions for Phenoxyacetic Acid Herbicides in Negative ESI Mode

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
MCPA 199.0141.0105.0
2,4-D 218.9160.9125.0
Mecoprop (MCPP) 213.0141.0105.0
2,4,5-T 254.9196.9160.9

Note: Data derived from examples of multicomponent analysis methods for acidic herbicides. lcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the metabolites of this compound. While chromatographic methods can detect and quantify known metabolites, NMR is essential for identifying and characterizing novel transformation products formed in soil, water, or biological systems.

The process involves acquiring a suite of NMR experiments, including:

¹H NMR: Provides information on the number and types of protons and their neighboring environments.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

2D NMR techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Research on the fate of this compound in soil has led to the identification of metabolites. For instance, 4-chloro-2-methylphenol (B52076) has been identified as a bioavailable metabolite. nih.gov The structural confirmation of such a metabolite would involve comparing its NMR spectral data (chemical shifts, coupling constants) with that of a known standard or, for a novel compound, piecing together its structure from first principles using the 2D NMR data.

Spectrophotometric and Other Optical Detection Methods

While less common for routine monitoring than chromatography-mass spectrometry, spectrophotometric methods offer a simpler and more accessible option for the quantification of this compound, particularly at higher concentrations or for screening purposes.

UV-Vis spectrophotometry can be used for direct measurement. Aqueous solutions of this compound exhibit a characteristic absorption maximum at approximately 278 nm. sszp.eu However, this method lacks selectivity, as many other organic compounds present in environmental samples absorb in the same UV region. Therefore, a thorough sample cleanup or a preliminary separation step is essential.

A more selective optical method involves a colorimetric reaction. A well-established method for phenoxyacetic acids involves the chromotropic acid reaction. nih.govcapes.gov.br In this procedure, the herbicide is first separated from the sample matrix, typically by extraction and thin-layer chromatography (TLC). The spot corresponding to the analyte is eluted, and the compound is then reacted with chromotropic acid in the presence of concentrated sulfuric acid. This reaction produces a colored complex whose absorbance can be measured with a photometer or spectrophotometer, allowing for quantification. nih.gov

Sample Preparation and Matrix Effects in Environmental Analysis

The quality of analytical data is highly dependent on the sample preparation step, which aims to extract the analyte from the matrix, concentrate it, and remove interfering substances. The complexity of environmental matrices like soil and water necessitates robust extraction and cleanup procedures. nih.govthermofisher.com

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): The sample is partitioned between an aqueous phase and an immiscible organic solvent. For acidic herbicides, the sample pH is first lowered to ensure the analyte is in its protonated, more organic-soluble form. epa.gov

Solid-Phase Extraction (SPE): This is a widely used technique for water samples. The water sample, after pH adjustment, is passed through a cartridge containing a solid sorbent. nih.gov Polymeric sorbents or C18-bonded silica (B1680970) are often used to retain the phenoxyacetic acids. nih.gov The analytes are then eluted with a small volume of an organic solvent, achieving both cleanup and concentration.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis in food, has been adapted for soil and other complex matrices. It involves an extraction/partitioning step with a solvent (e.g., acetonitrile) and salts, followed by a dispersive SPE cleanup step to remove interferences.

Matrix effects are a significant challenge, especially in LC-MS/MS analysis. Co-extracted components from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either signal suppression or enhancement. researchgate.net This can result in inaccurate quantification. For example, humic substances in soil and dissolved organic carbon in water are known to cause significant matrix effects. nih.gov

Strategies to mitigate matrix effects include:

Optimizing sample cleanup: Using more selective SPE sorbents or adding cleanup steps can remove interfering compounds.

Using matrix-matched standards: Calibration standards are prepared in an extract of a blank matrix similar to the sample to compensate for the effect.

Using isotopically labeled internal standards: An ideal approach where a stable isotope-labeled version of the analyte is added to the sample before extraction. It co-elutes and experiences similar matrix effects, allowing for accurate correction of the signal.

Table 4: Common Sample Preparation Methods for this compound

MatrixExtraction MethodCleanup MethodAnalytical Technique
Water Solid-Phase Extraction (SPE) with polymeric sorbent nih.govElution with methanol/acetonitrile nih.govLC-MS/MS
Soil Sonication with Methylene Chloride thermofisher.comSodium sulfate (B86663) for drying thermofisher.comGC-MS/MS
Biological Tissues Solvent extraction at low pH nih.govPartitioning and Thin-Layer Chromatography (TLC) nih.govPhotometry

Future Research Directions and Translational Perspectives

Development of Novel Derivatized Compounds with Enhanced Specificity

The synthesis of new derivatives of phenoxyacetic acids is a burgeoning area of research, aimed at creating compounds with improved biological activity and selectivity. mdpi.comresearchgate.net The core structure of 2-(2,4-Dimethylphenoxy)acetic acid provides a versatile scaffold for chemical modification.

Key Research Thrusts:

Synthesis of Novel Analogs: Researchers are actively designing and synthesizing novel analogs by introducing different functional groups to the phenoxyacetic acid backbone. mdpi.comresearchgate.net For instance, the creation of hydrazone derivatives has shown promise in developing selective COX-2 inhibitors. mdpi.com Similarly, the synthesis of aminothiazole compounds possessing a phenoxyacetic acid moiety is being explored for potential hypolipidemic activity. researchgate.net

Structure-Activity Relationship (SAR) Studies: A critical aspect of developing new derivatives is understanding the relationship between their chemical structure and biological activity. nih.gov By systematically modifying the molecule and assessing the impact on its efficacy, researchers can identify key structural features responsible for its desired effects. This knowledge is crucial for the rational design of more potent and specific compounds.

Enhanced Bioactivity: The primary goal of derivatization is to enhance the desired biological effects while minimizing off-target interactions. For example, novel flavonol derivatives containing an acethydrazide (B32501) moiety have been synthesized and shown to possess significant antifungal properties, in some cases outperforming existing agents. nih.gov

A variety of synthetic methods are employed to create these novel derivatives, with the Williamson ether synthesis being a foundational technique for preparing the basic this compound structure.

Elucidation of Underexplored Biological Targets

While the primary mechanisms of action of some phenoxyacetic acids are well-documented, a comprehensive understanding of all their biological interactions remains incomplete. Future research will focus on identifying and characterizing novel molecular targets to broaden the therapeutic and agrochemical applications of this compound and its derivatives.

Potential Areas of Investigation:

Identification of Novel Protein Interactions: Advanced proteomic techniques can be employed to identify previously unknown protein binding partners of the compound. This could reveal new signaling pathways and cellular processes modulated by this compound.

Exploration of Non-traditional Pathways: Research is expanding to investigate the effects of phenoxyacetic acid derivatives on a wider range of biological pathways beyond their conventional targets. For example, some derivatives are being evaluated for their potential as anti-inflammatory agents through the inhibition of the COX-2 enzyme. mdpi.com

Metabolite Activity: The biological activity of the metabolites of this compound is an area that warrants further investigation. Studies on related compounds have shown that metabolites can exhibit different, and sometimes more potent, biological effects than the parent compound. nih.govnih.gov

Advanced Environmental Remediation Strategies

The widespread use of phenoxyacetic acid herbicides has led to environmental contamination, necessitating the development of effective remediation technologies. researchgate.netresearchgate.net Future research in this area will focus on more efficient, sustainable, and cost-effective methods for removing this compound and its analogs from soil and water.

Emerging Remediation Technologies:

Microbial Degradation: The use of microorganisms to break down herbicides is a promising and environmentally friendly approach. researchgate.net A number of bacterial and fungal strains capable of degrading 2,4-D have been identified, and future work will likely focus on optimizing conditions for their growth and degradative activity, as well as identifying novel organisms with enhanced capabilities. researchgate.netnih.gov

Photocatalytic Degradation: This technology utilizes semiconductor materials to generate reactive oxygen species that can degrade organic pollutants. mdpi.com Recent studies have shown that modifying catalysts, such as through sulfation of ceria, can significantly improve their photocatalytic efficiency in degrading herbicides like 2,4-D. mdpi.com

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and the photo-Fenton process, are powerful methods for the chemical degradation of persistent organic pollutants. researchgate.net Research will continue to refine these processes to enhance their effectiveness and reduce operational costs.

Remediation StrategyDescriptionKey Research Focus
Microbial Degradation Utilization of bacteria and fungi to metabolize the herbicide. researchgate.netIsolation and engineering of highly efficient microbial strains; optimization of environmental conditions. researchgate.netnih.gov
Photocatalytic Degradation Use of light-activated catalysts to break down the compound. mdpi.comDevelopment of novel, more efficient photocatalytic materials; understanding degradation pathways. mdpi.com
Advanced Oxidation Processes Chemical processes that generate highly reactive hydroxyl radicals to destroy the herbicide. researchgate.netImproving process efficiency; reducing energy consumption and by-product formation.

Integration of Omics Technologies in Biological Studies

The application of "omics" technologies—genomics, proteomics, metabolomics, and transcriptomics—offers a powerful, systems-level approach to understanding the biological effects of this compound.

Impact of Omics Technologies:

Comprehensive Molecular Profiling: These technologies allow for the simultaneous measurement of thousands of genes, proteins, and metabolites, providing a holistic view of the cellular response to the compound. For example, metabolomics can identify changes in metabolic pathways following exposure.

Biomarker Discovery: Omics data can be used to identify molecular biomarkers of exposure and effect. These biomarkers can be valuable for monitoring environmental contamination and assessing potential health risks.

Mechanism of Action Elucidation: By integrating data from different omics platforms, researchers can gain deeper insights into the mechanisms of action of this compound and its derivatives. For example, proteomic studies can pinpoint the specific proteins that are targeted by the compound.

Computational Design of Sustainable Chemical Alternatives

Computational modeling and in silico design are becoming increasingly important tools for developing safer and more sustainable chemicals. nih.gov These approaches can be used to predict the properties of new molecules before they are synthesized, saving time and resources.

Role of Computational Chemistry:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of a compound with its biological activity or toxicity. mst.dk These models can be used to screen large virtual libraries of compounds and identify promising candidates for synthesis and testing. mst.dk

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding affinity and activity of a small molecule to a protein target. nih.govmdpi.com

Safe-by-Design Approaches: This philosophy aims to design chemicals that are inherently less hazardous to human health and the environment. nih.gov Computational tools play a crucial role in this approach by allowing for the early-stage assessment of potential hazards. nih.gov

By leveraging these computational tools, researchers can accelerate the development of next-generation chemicals that are both effective and environmentally benign.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2-(2,4-Dimethylphenoxy)acetic acid?

  • Methodology : The synthesis involves reacting 2,4-dimethylphenol with ethyl chloroacetate under basic conditions. A representative procedure includes:

Dissolving 2,4-dimethylphenol (0.05 mol) in absolute ethanol.

Adding potassium hydroxide (0.05 mol) to deprotonate the phenolic group.

Refluxing with ethyl chloroacetate to form ethyl 2-(2,4-dimethylphenoxy)acetate.

Hydrolyzing the ester under acidic or basic conditions to yield the acetic acid derivative .

  • Challenges : Low acidity of 2,4-dimethylphenol due to electron-donating methyl groups necessitates strong bases and prolonged reflux .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Key Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
  • ¹H-NMR : Confirms substituent positions (e.g., aromatic protons at δ 6.7–7.2 ppm, methyl groups at δ 2.2–2.4 ppm) .
  • Mass Spectrometry (EIMS) : Validates molecular weight (e.g., [M]⁺ at m/z 194) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound derivatives?

  • Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .
  • Temperature Control : Gradual heating avoids side reactions (e.g., ester hydrolysis during synthesis) .
    • Case Study : Ethyl 2-(2,4-dimethylphenoxy)acetate synthesis achieved 85% yield under optimized reflux conditions (ethanol, 12 hours) .

Q. What mechanisms underlie the biological activity of this compound derivatives?

  • Antimicrobial Activity : Derivatives like 2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides inhibit bacterial growth by disrupting cell membrane integrity (MIC values: 8–32 µg/mL against S. aureus) .
  • Enzyme Inhibition : Thiol-containing derivatives exhibit lipoxygenase inhibition (IC₅₀: 45.2 µM), suggesting anti-inflammatory potential via arachidonic acid pathway modulation .

Q. How should researchers address contradictions in reported bioactivity data for phenoxyacetic acid derivatives?

  • Root Causes :

  • Structural Variability : Methyl vs. chloro substituents (e.g., 2,4-Dichlorophenoxyacetic acid) alter electronic properties and bioactivity .
  • Assay Conditions : Discrepancies in MIC values may arise from variations in bacterial strains or incubation times .
    • Resolution : Use standardized assays (e.g., CLSI guidelines) and computational modeling (e.g., QSAR) to correlate structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.